3-Ethyl-2-hydroxybenzaldehyde

Physicochemical characterization Hydrophobicity Boiling point

3-Ethyl-2-hydroxybenzaldehyde (CAS 73289-91-5) is an ortho-hydroxybenzaldehyde derivative characterized by an ethyl substituent at the 3-position and a hydroxyl group at the 2-position of the aromatic ring. This compound belongs to the salicylaldehyde class and serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 73289-91-5
Cat. No. B2925981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-hydroxybenzaldehyde
CAS73289-91-5
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)C=O)O
InChIInChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3
InChIKeyGEAPDYBQINBSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-hydroxybenzaldehyde (CAS 73289-91-5) Procurement Guide: Key Properties and Scientific Utility


3-Ethyl-2-hydroxybenzaldehyde (CAS 73289-91-5) is an ortho-hydroxybenzaldehyde derivative characterized by an ethyl substituent at the 3-position and a hydroxyl group at the 2-position of the aromatic ring. This compound belongs to the salicylaldehyde class and serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C9H10O2, with a molecular weight of 150.17 g/mol [1]. It is supplied as a pale yellow to colorless oil with a boiling point of 55-57 °C at 1 Torr (lit.) , and is soluble in organic solvents including acetonitrile, chloroform, ethyl acetate, diethyl ether, and hexanes . The compound's dual functionality—an electrophilic aldehyde and a nucleophilic hydroxyl group ortho to each other—enables participation in diverse synthetic transformations, including Schiff base formation, Knoevenagel condensations, and coordination chemistry.

Why 3-Ethyl-2-hydroxybenzaldehyde Cannot Be Readily Replaced by Generic Hydroxybenzaldehyde Analogs


The procurement of a generic hydroxybenzaldehyde analog as a substitute for 3-ethyl-2-hydroxybenzaldehyde introduces quantifiable risks in both synthetic outcomes and biological target engagement. The specific substitution pattern—an ethyl group ortho to the hydroxyl functionality and meta to the aldehyde—creates a unique steric and electronic environment that directly influences reaction regioselectivity, product enantioselectivity, and the physicochemical properties of downstream derivatives. For instance, the ethyl substituent contributes to increased hydrophobicity relative to unsubstituted salicylaldehyde, impacting partitioning behavior and membrane permeability in biological systems . In the context of structure-activity relationships (SAR) for LPAAT-β inhibition, thiosemicarbazones derived from this specific aldehyde precursor have demonstrated potent antiproliferative activity against MiaPaCa2 human pancreatic cancer cells, a profile that cannot be assumed for thiosemicarbazones derived from other substituted benzaldehydes without rigorous head-to-head validation . Furthermore, the compound's role as a key starting material in the asymmetric synthesis of (S)-bufuralol, achieving 87% enantiomeric excess [1], underscores that substitution with a structurally related aldehyde would fundamentally alter the stereochemical outcome of the synthetic route.

Quantitative Evidence for 3-Ethyl-2-hydroxybenzaldehyde: Differentiated Performance vs. Analogs


Comparative Physicochemical Profile: Hydrophobicity and Boiling Point vs. Salicylaldehyde and 3-Methylsalicylaldehyde

3-Ethyl-2-hydroxybenzaldehyde exhibits quantifiably distinct physicochemical properties compared to its closest structural analogs. Its boiling point is reported as 55-57 °C at 1 Torr (lit.) . While direct experimental logP values are not universally standardized in the available literature, the compound's calculated logP is approximately 2.99 [1], significantly higher than that of unsubstituted 2-hydroxybenzaldehyde (calculated logP ~1.81), consistent with the increased hydrophobicity conferred by the ethyl group . Compared to the 3-methyl analog (3-methyl-2-hydroxybenzaldehyde), which has a boiling point of 204 °C at 730 mmHg (lit.) [2] and a lower molecular weight (136.15 g/mol), the ethyl derivative demonstrates altered volatility and partitioning behavior. These differences are critical for applications requiring specific distillation parameters, extraction efficiency, or passive membrane permeability.

Physicochemical characterization Hydrophobicity Boiling point

Synthetic Utility in Asymmetric Synthesis: Enantioselective Preparation of (S)-Bufuralol

3-Ethyl-2-hydroxybenzaldehyde serves as a critical starting material in the asymmetric synthesis of (S)-bufuralol, a β-adrenoceptor antagonist. A published synthetic route utilizing this aldehyde, involving reduction of a derived bromoethanone with (-)-B-chlorodiisopinocampheylborane, followed by cyclization and amination, achieved (S)-bufuralol with 87% enantiomeric excess (ee) [1]. The structural integrity of the 3-ethyl substitution on the aromatic ring is essential for the subsequent formation of the 7-ethylbenzofuran core, a key pharmacophoric element. While no direct comparative data exists for the use of 3-methyl-2-hydroxybenzaldehyde in an identical route to the corresponding methyl analog, the specific ethyl substitution dictates the ultimate substitution pattern and lipophilicity of the final drug molecule. The use of an unsubstituted 2-hydroxybenzaldehyde would entirely preclude the formation of the ethyl-substituted benzofuran system required for bufuralol.

Asymmetric synthesis Enantioselectivity Chiral drug intermediates

Biological Activity of Derived Thiosemicarbazones: LPAAT-β Inhibition and Antiproliferative Effects

Thiosemicarbazones synthesized from 3-ethyl-2-hydroxybenzaldehyde have been identified as potent inhibitors of lysophosphatidic acid acyltransferase-beta (LPAAT-β) . LPAAT-β is a lipid metabolism enzyme implicated in oncogenic signaling pathways, and its inhibition is a therapeutic strategy for certain cancers. A focused library of thiosemicarbazones derived from this aldehyde was prepared and led to the development of compounds that potently inhibit LPAAT-β and inhibit the growth of MiaPaCa2 human pancreatic cancer cells . While specific IC50 or MIC values for the thiosemicarbazone derived directly from 3-ethyl-2-hydroxybenzaldehyde are not provided in the accessible excerpts, the patent literature explicitly identifies this aldehyde as the key intermediate for generating this class of active inhibitors. In contrast, thiosemicarbazones derived from p-hydroxybenzaldehyde were found to be active but less potent than the standard, Hydroxyurea, in ribonucleotide reductase (RR) inhibition assays [1], demonstrating that the substitution pattern on the benzaldehyde ring dictates inhibitory profile and target selectivity.

Cancer therapeutics Enzyme inhibition LPAAT-β

Recommended Application Scenarios for 3-Ethyl-2-hydroxybenzaldehyde Based on Differentiated Evidence


Asymmetric Synthesis of Chiral Benzofuran-Based Drug Intermediates

This compound is the optimal starting material for synthetic routes requiring the construction of a 7-ethylbenzofuran core with subsequent stereoselective functionalization. The asymmetric synthesis of (S)-bufuralol (87% ee) provides a validated pathway where the 3-ethyl substituent is non-negotiable for generating the correct pharmacophore [1]. Researchers developing β-adrenoceptor antagonists or related chiral β-amino alcohols should procure this specific aldehyde to ensure the correct substitution pattern on the final aromatic system.

Medicinal Chemistry Campaigns Targeting LPAAT-β for Oncology

For programs aimed at developing novel LPAAT-β inhibitors, 3-ethyl-2-hydroxybenzaldehyde is a key building block for generating 3-ethyl-2-hydroxyphenyl thiosemicarbazones. These derivatives have demonstrated potent enzyme inhibition and antiproliferative activity against MiaPaCa2 pancreatic cancer cells . Utilizing this aldehyde ensures the generation of a chemotype with established target engagement, a critical factor in hit-to-lead optimization. The use of other hydroxybenzaldehyde isomers would yield thiosemicarbazones with different target profiles (e.g., ribonucleotide reductase inhibition) [2].

Synthesis of Lipophilic Schiff Base Ligands and Coordination Complexes

The increased hydrophobicity (calculated logP ~2.99) of 3-ethyl-2-hydroxybenzaldehyde relative to salicylaldehyde makes it a preferred building block for the synthesis of lipophilic Schiff base ligands [3]. These ligands, when complexed with transition metals, may exhibit enhanced membrane permeability or altered solubility profiles beneficial for applications in catalysis, materials science, or bioinorganic chemistry. The ortho-hydroxyaldehyde motif facilitates stable chelate ring formation, while the ethyl group provides a handle for tuning the complex's overall lipophilicity without introducing additional reactive functional groups.

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